molecular formula C12H17BrClNO2 B15243365 Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride

Cat. No.: B15243365
M. Wt: 322.62 g/mol
InChI Key: PQVYWRJEMTZSHQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C12H17BrClNO2. It is a derivative of butanoic acid, featuring an amino group and a bromophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 4-bromophenylacetate and ethyl acetoacetate.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form ethyl 3-amino-4-(4-bromophenyl)butanoate.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

    Reaction Monitoring: Continuous monitoring of the reaction parameters such as temperature, pH, and concentration.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Primary amines or other reduced forms.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride can be compared with other similar compounds such as:

    Ethyl 3-amino-4-phenylbutanoate: Lacks the bromine atom, resulting in different reactivity and properties.

    Ethyl 3-amino-4-(4-chlorophenyl)butanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.

    Ethyl 3-amino-4-(4-fluorophenyl)butanoate: Contains a fluorine atom, which can significantly alter its reactivity and interactions.

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom.

Properties

Molecular Formula

C12H17BrClNO2

Molecular Weight

322.62 g/mol

IUPAC Name

ethyl 3-amino-4-(4-bromophenyl)butanoate;hydrochloride

InChI

InChI=1S/C12H16BrNO2.ClH/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9;/h3-6,11H,2,7-8,14H2,1H3;1H

InChI Key

PQVYWRJEMTZSHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1=CC=C(C=C1)Br)N.Cl

Origin of Product

United States

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